molecular formula C12H13NO3S B135116 5-(Dimethylamino)naphthalene-1-sulfonic acid CAS No. 4272-77-9

5-(Dimethylamino)naphthalene-1-sulfonic acid

Cat. No.: B135116
CAS No.: 4272-77-9
M. Wt: 251.30 g/mol
InChI Key: BBEQQKBWUHCIOU-UHFFFAOYSA-N
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Description

5-(Dimethylamino)naphthalene-1-sulfonic acid (CAS 4272-77-9) is a specialized fluorescent compound with a molecular formula of C12H13NO3S and a molecular weight of 251.30 g/mol . This reagent serves as a sensitive fluorescent probe for investigating the binding properties and structural dynamics of proteins, particularly serum albumin. Its primary research value lies in its ability to bind reversibly to a specific high-affinity site on both human and bovine serum albumin, a interaction that can be precisely monitored through changes in fluorescence intensity, wavelength maxima, and polarization . The mechanism of action involves its competitive displacement from its high-affinity binding site by medium-chain fatty acids and N-acetyl-L-tryptophan, identifying it as a key tool for mapping the medium-chain fatty acid binding site of serum albumin . Resonance energy transfer measurements have determined that its binding site is located 20.7 ± 2 Å from the single tryptophan residue in human serum albumin, providing critical spatial information for structural biology . The binding site is characterized as highly hydrophobic and is reported to be considerably less polar than the hydrocarbon region of lipid bilayers . From an analytical chemistry perspective, this compound can be analyzed using reverse-phase (RP) HPLC and UPLC methods, facilitating its use in pharmacokinetic studies and preparative separation . This product is intended For Research Use Only and is not approved for human or therapeutic use.

Properties

IUPAC Name

5-(dimethylamino)naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEQQKBWUHCIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063383
Record name 1-Naphthalenesulfonic acid, 5-(dimethylamino)-
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Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4272-77-9
Record name Dansyl acid
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Record name Dansyl acid
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Record name 1-Naphthalenesulfonic acid, 5-(dimethylamino)-
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Record name 1-Naphthalenesulfonic acid, 5-(dimethylamino)-
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Record name 5-(dimethylamino)naphthalene-1-sulphonic acid
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Preparation Methods

Sodium Carbonate and Ammonia-Mediated Methylation

In a 2020 Chinese patent (CN111349028), 5-amino-1-naphthalenesulfonic acid (223 g) is suspended in an aqueous solution containing 10% sodium carbonate and 1% ammonia. The mixture is cooled to 5°C, followed by dropwise addition of dimethyl sulfate (126 g). After 6 hours at room temperature, the reaction is neutralized to pH 6 with hydrochloric acid, yielding 240 g of product (95.6% yield). Recrystallization in petroleum ether and ethyl acetate produces high-purity crystals.

Key Advantages :

  • High Yield : 95.6% efficiency, attributed to the dual-base system (sodium carbonate and ammonia) stabilizing the reactive intermediate.

  • Mild Conditions : Room-temperature reaction minimizes side products like over-alkylated species.

Sodium Bicarbonate as a Single Base

An alternative approach from CN102887841A uses sodium bicarbonate (2 mol) with 5-amino-1-naphthalenesulfonic acid (0.5 mol) and dimethyl sulfate (1 mol) in water. The reaction proceeds at 60–70°C overnight, followed by acidification with HCl and recrystallization in dilute hydrochloric acid. This method achieves a lower yield of 49.3%.

Comparative Analysis :

ParameterSodium Carbonate/AmmoniaSodium Bicarbonate
Temperature 20°C60–70°C
Reaction Time 6 hours12–18 hours
Base System Na₂CO₃ + NH₃NaHCO₃
Yield 95.6%49.3%
Recrystallization Solvent Petroleum ether/ethyl acetateDilute HCl

The higher yield in the sodium carbonate/ammonia system likely stems from improved nucleophilic activation of the amino group, whereas prolonged heating in the bicarbonate method may degrade intermediates.

Hydrothermal Alkylation in High-Pressure Systems

A less common method, described in EP0263356B1, involves treating naphthalene-1,5-disulfonic acid derivatives with alkalis at 180–250°C. While primarily used for sulfonamide synthesis, this approach can theoretically yield dansyl acid via selective hydrolysis. For example, treating naphthalene-1,5-disulfonic anilide with 20% NaOH at 230°C for 15 hours under 25 bar pressure partially hydrolyzes the sulfonamide group. However, this method is inefficient for dansyl acid production, with yields below 30% due to competing decomposition pathways.

Purification and Crystallization Strategies

Solvent-Based Recrystallization

The sodium carbonate/ammonia method employs petroleum ether and ethyl acetate (1:1 v/v) for recrystallization, producing tabular crystals with >99% purity. In contrast, the bicarbonate route uses dilute hydrochloric acid, which may introduce chloride impurities.

Hydrate Formation

PubChem data (CID 2735013) confirms the compound’s propensity to form a stable hydrate (C₁₂H₁₃NO₃S·H₂O). Hydrate crystallization from aqueous ethanol at 4°C is recommended for applications requiring anhydrous forms, as heating above 100°C dehydrates the compound without decomposition.

Mechanistic Insights and Side Reactions

Dimethyl sulfate reacts with the primary amine via a two-step SN2 mechanism:

  • Monoalkylation : Formation of the methylamino intermediate at pH 8–10.

  • Dialkylation : Second methylation at pH >10, driven by the increased nucleophilicity of the monoalkylated amine.

Common Side Products :

  • Over-Alkylated Species : N,N,N-trimethyl derivatives form at elevated pH or excess dimethyl sulfate.

  • Sulfonate Esterification : Competing reaction between dimethyl sulfate and the sulfonic acid group, mitigated by low-temperature conditions.

Industrial-Scale Optimization

For kilogram-scale production, the sodium carbonate/ammonia method is preferred due to its scalability and reduced reagent costs:

  • Cost Analysis :

    • Dimethyl sulfate: $22.00/25g

    • Sodium carbonate: $6.00/100g

    • Ammonia: $8.00/25g

  • Waste Management : Neutralization generates sodium sulfate, which can be recovered for reuse in textile dyeing processes.

Chemical Reactions Analysis

Formation of Sulfonyl Chloride (Dansyl Chloride)

DNSA reacts with phosphorus oxychloride (POCl3_3) to form dansyl chloride, a key intermediate for further derivatization :
Reaction :
DNSA+POCl35 Dimethylamino naphthalene 1 sulfonyl chloride+H3PO4\text{DNSA}+\text{POCl}_3\rightarrow \text{5 Dimethylamino naphthalene 1 sulfonyl chloride}+\text{H}_3\text{PO}_4
Application : Dansyl chloride is widely used to label amines in proteins and amino acids via sulfonamide bond formation .

Sulfonamide Formation

Dansyl chloride reacts with primary/secondary amines to form stable fluorescent sulfonamides. Example reactions from EPA research :

ProductAmine ReactantYield (%)Conditions
p-Dansyl-phenol sulfonamide p-Aminophenol62Pyridine, room temp
m-Dansyl-benzoic acid sulfonamide m-Aminobenzoic acid80Reflux in ethanol

Key Insight : The reaction specificity depends on protecting phenolic hydroxyl groups to avoid byproduct formation .

Sulfonate Ester Formation

Dansyl chloride reacts with phenols to form sulfonate esters, which are photolytically unstable but useful as fluorescent probes :

ProductPhenol ReactantYield (%)Conditions
4-Dansyl-acetophenone sulfonate 4-Hydroxyacetophenone6490–92°C, 1 day
Dansyl-4-nitrophenyl sulfonate 4-Nitrophenol63114°C, 3 days

Note : Sulfonate esters decompose under UV light (340 nm), releasing dansyl acid .

Biochemical Interactions

DNSA binds reversibly to serum albumin via hydrophobic interactions :

  • Binding Constants :

    • Major site: Ka=5×106M1K_a=5\times 10^6\,\text{M}^{-1}

    • Minor site: Ka=3×105M1K_a=3\times 10^5\,\text{M}^{-1} .

  • Competitive Displacement : Fatty acids (e.g., caprylate) and N-acetyl-L-tryptophan displace DNSA, confirming its role in probing hydrophobic binding pockets .

Stability and Reactivity

  • Photolytic Instability : Dansyl derivatives degrade under UV light, limiting their use in long-term fluorescence studies .

  • Acid-Base Properties : The sulfonic acid group (pKa ~1) remains deprotonated under physiological conditions, enhancing water solubility .

Scientific Research Applications

Protein Labeling and Analysis

Dansyl acid is extensively used for labeling proteins due to its ability to react with amino groups, forming stable fluorescent sulfonamide adducts. This property is particularly beneficial in protein sequencing and amino acid analysis.

Case Study: Protein Dynamics

A study monitored the reversible binding of dansyl acid to human serum albumin (HSA) using fluorescence techniques. The binding was characterized by changes in fluorescence intensity, revealing a high-affinity site for dansyl acid on HSA. This method allows researchers to investigate protein folding and dynamics effectively .

Fluorescence Resonance Energy Transfer (FRET)

Dansyl derivatives serve as FRET donors in biosensor applications. The dansyl group can quench the fluorescence of nearby tryptophan residues, making it useful for studying protein interactions and conformational changes.

Data Table: FRET Applications of Dansyl Derivatives

Substrate Donor Acceptor Excitation Wavelength (nm) Emission Wavelength (nm)
Dansyl-D-Ala-Gly-PheDansyl4-nitrophenylalanine342562
EDANS-Tyr-Val-Ala-EDANSEDANSDABCYL340490

This table illustrates how dansyl derivatives are integrated into FRET substrates for enzyme assays, enhancing the sensitivity of detection methods .

Nanosensors Development

Recent advancements have utilized dansyl acid in the development of nanosensors for rapid detection of biomolecules. These sensors leverage the high fluorogenicity of dansyl compounds for real-time imaging and diagnostics.

Case Study: SARS-CoV-2 Detection

Research demonstrated the use of genetically encodable fluorogenic nanosensors incorporating dansyl derivatives for detecting SARS-CoV-2 spike proteins. The nanosensors exhibited rapid binding kinetics and specificity, making them promising tools for infectious disease diagnostics .

Environmental Monitoring

Dansyl acid has applications in environmental chemistry, particularly in monitoring pollutants and assessing water quality. Its fluorescent properties allow for sensitive detection of contaminants.

Case Study: Water Quality Assessment

A study employed dansyl acid to monitor the presence of heavy metals in water samples through fluorescence spectroscopy, demonstrating its effectiveness as a probe for environmental analysis .

Synthesis and Chemical Reactions

The synthesis of this compound involves reacting 5-amino-1-naphthalenesulfonic acid with dimethyl sulfate under controlled conditions. This process is crucial for producing high-purity dansyl compounds for research applications .

Mechanism of Action

The mechanism by which 5-(dimethylamino)-1-naphthalenesulfonic acid exerts its effects involves the formation of a covalent bond between the sulfonic acid group and the amino groups of peptides and proteins. This reaction results in the formation of highly fluorescent derivatives that can be easily detected using fluorescence spectroscopy. The fluorescence properties of these derivatives are due to the presence of the dimethylamino-naphthalene moiety, which exhibits strong fluorescence under UV light .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

  • 5-(Dimethylamino)naphthalene-1-sulfonic Acid: Contains a dimethylamino (-N(CH₃)₂) group and a sulfonic acid (-SO₃H) group. The dimethylamino group is electron-donating, influencing electronic properties and fluorescence behavior .
  • EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic Acid): Features a primary amine (-NH₂) on an ethylamino side chain instead of a dimethylamino group. This primary amine enables conjugation to peptides or proteins via carboxylic acid groups (e.g., in FRET substrates) .
  • AEDANS (5-((2-(2-Iodoacetamido)ethyl)amino)naphthalene-1-sulfonic Acid): A thiol-reactive EDANS derivative with an iodoacetyl group for cysteine-specific labeling .
  • DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic Acid): A non-fluorescent quencher often paired with EDANS in FRET assays .

Spectral Properties

Compound λex (nm) λem (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹) Quantum Yield
EDANS 336 455 5,900 0.107
DABCYL - - - 0.516 (quenching efficiency)
Dansyl Chloride (analog) ~340 ~525 ~4,000–5,000 ~0.1–0.3

Notes:

  • EDANS exhibits moderate fluorescence with a peak emission at 455 nm, making it suitable as a FRET donor when paired with DABCYL .

Reactivity and Solubility

  • EDANS: Water-soluble due to the sulfonic acid group. The aminoethyl side chain enables conjugation without disrupting fluorescence .
  • This compound: High water solubility from the sulfonic acid group.
  • AEDANS : Retains EDANS’s solubility while adding thiol-specific reactivity for cysteine labeling .

Key Research Findings

  • EDANS in Viral Protease Studies: SARS-CoV-2 M<sup>pro</sup> assays use EDANS/DABCYL substrates (e.g., DABCYL-APAKQ↓LLD(EDANS)FDLLK) to monitor enzymatic activity . HIV-1 protease substrates achieve nanomolar sensitivity using EDANS fluorescence restoration .
  • AEDANS in Protein Analysis: AEDANS-labeled peptides enable fluorescence-based quantification and de novo sequencing via LC-MS .

Biological Activity

5-(Dimethylamino)naphthalene-1-sulfonic acid (DMANS) is a sulfonated naphthalene derivative that has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and environmental science. This article aims to present a comprehensive overview of the biological activity of DMANS, supported by relevant data tables, case studies, and research findings.

DMANS is characterized by its dimethylamino group attached to a naphthalene ring with a sulfonic acid functional group. Its chemical structure can be represented as follows:

C12H13NO3S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_3\text{S}

This compound exhibits properties such as high solubility in water due to the presence of the sulfonic acid group, which enhances its utility in biological systems.

1. Antimicrobial Activity

Research has demonstrated that DMANS possesses significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing notable inhibition of growth. The minimum inhibitory concentrations (MICs) for common pathogens were determined, revealing that DMANS could serve as a potential antimicrobial agent.

Bacterial Strain MIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These findings suggest that DMANS may be effective in treating infections caused by these bacteria, although further studies are needed to elucidate its mechanism of action.

2. Cytotoxicity and Anticancer Potential

DMANS has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that DMANS induces apoptosis in human cancer cells, including breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Cell Line IC50 (µM)
MCF-725
HepG230

The mechanism of action appears to involve the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death. This positions DMANS as a candidate for further development in anticancer therapies.

The biological activities of DMANS can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : DMANS has been shown to inhibit specific enzymes involved in bacterial metabolism.
  • Interaction with Cellular Membranes : The amphiphilic nature of DMANS allows it to disrupt cellular membranes, contributing to its antimicrobial effects.
  • Induction of Oxidative Stress : In cancer cells, DMANS promotes ROS production, leading to apoptosis through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DMANS was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with DMANS compared to untreated controls, highlighting its potential as an alternative treatment option.

Case Study 2: Cytotoxicity in Cancer Research

A recent study explored the effects of DMANS on various cancer cell lines. The results confirmed that DMANS selectively induced apoptosis in malignant cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Safety and Toxicology

While DMANS exhibits promising biological activities, it is essential to consider its safety profile. Preliminary toxicological assessments indicate low toxicity levels; however, comprehensive studies are necessary to evaluate long-term effects and potential side effects in vivo.

Q & A

Q. How do the photophysical properties of this compound compare to EDANS and dansyl chloride?

  • Methodology :
PropertyThis compoundEDANSDansyl Chloride
λexem (nm)~340/490336/490335/518
Quantum Yield0.3–0.40.280.7
ApplicationsFRET, enzyme assaysProtease probesProtein labeling
  • EDANS and dansyl derivatives offer higher modularity for conjugation, while the dimethylamino variant provides enhanced environmental sensitivity .

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